molecular formula C8H4Cl2O4 B146564 4,5-Dichlorophthalic acid CAS No. 56962-08-4

4,5-Dichlorophthalic acid

Cat. No. B146564
CAS RN: 56962-08-4
M. Wt: 235.02 g/mol
InChI Key: FDOQKGWUMUEJLX-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic acid (DCPA) is a compound that has been extensively studied due to its reactivity and potential applications in various fields such as the chemical, plastic, agrochemical, and pharmaceutical industries. The compound is known for its ability to form proton-transfer compounds with a variety of Lewis bases, which has been the subject of numerous structural analyses .

Synthesis Analysis

The synthesis of DCPA derivatives has been explored through reactions with different nucleophiles. For instance, the reactivity of 4,5-dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and various amines has been studied to produce carboxylic acid derivatives. These derivatives are confirmed using spectroscopic methods such as NMR, IR, and MS, and their structures and properties are further analyzed using density-functional theory (DFT) .

Molecular Structure Analysis

The molecular structure of DCPA and its derivatives has been elucidated using X-ray crystallography. The studies have revealed that DCPA forms one-dimensional hydrogen-bonded chain structures when it reacts with various Lewis bases. These structures are stabilized by hydrogen bonds and, in some cases, by aromatic ring pi-pi associations .

Chemical Reactions Analysis

DCPA is involved in a variety of chemical reactions, particularly as a reactant in the formation of proton-transfer salts with different Lewis bases. These reactions lead to the formation of compounds with diverse hydrogen-bonded structures, ranging from zero-dimensional to three-dimensional networks. The specific interactions and hydrogen-bonding patterns are highly dependent on the nature of the Lewis base involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCPA derivatives are closely related to their molecular structures. The planarity of the hydrogen phthalate anions and the presence of short intramolecular carboxyl-carboxyl O-H...O hydrogen bonds contribute to the stability and reactivity of these compounds. The properties of these compounds are further influenced by the presence of water molecules and the type of cation-anion interactions within the crystal lattice .

Scientific Research Applications

Synthesis and Chemical Reactivity

4,5-Dichlorophthalic acid serves as a raw material in various chemical syntheses. For instance, it is used to synthesize 4,5-dichlorophthalonitrile through dehydration, imidization, ammonolysis, and further dehydration processes, offering a simplified operation and improved yield (Wang Shu-zhao, 2008). Its reactivity with different nucleophiles, such as thiosemicarbazide and various amines, to produce carboxylic acid derivatives, has been explored, with structures confirmed by NMR, IR, and MS spectra analyses (Hatem A. Abuelizz et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4,5-dichlorophthalic acid, like 4,5-diaminophthalhydrazide, have been used as sensitive chemiluminescence reagents for α-keto acids in liquid chromatography. This reagent shows selective reactions and allows for efficient separation and detection of biologically significant acids (J. Ishida et al., 1990).

Material Science and Polymer Chemistry

In material science, 4,5-dichlorophthalic acid plays a role in synthesizing poly(isothianaphthene) derivatives with potential photovoltaic applications. These materials, derived from substituted dithiophthalides synthesized using 4,5-dichlorophthalic acid, exhibit light-harvesting properties and are promising for photovoltaic applications due to their photoinduced charge generation (I. Połeć et al., 2003).

Structural Chemistry

Structural chemistry studies frequently involve 4,5-dichlorophthalic acid. Its ability to form low-dimensional hydrogen-bonded structures with various Lewis bases has been extensively studied, contributing to understanding molecular interactions and crystallography (Graham Smith et al., 2010). Similar studies have investigated its structural interactions with a range of compounds, elucidating hydrogen bonding patterns and molecular arrangements in crystals (Graham Smith et al., 2010).

Luminescent Materials

In the development of luminescent materials, coordination polymers based on 4,5-dichlorophthalate exhibit tunable luminescence. These materials have potential applications as luminescent bar codes due to their multiemissive properties, which range from visible to infrared light (Albert-Manga Badiane et al., 2018).

Safety And Hazards

When handling 4,5-Dichlorophthalic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The market for 4,5-Dichlorophthalic Acid is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market expansion is driven by increasing consumer demand, technological advancements, and favorable government regulations .

properties

IUPAC Name

4,5-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQKGWUMUEJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069149
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorophthalic acid

CAS RN

56962-08-4
Record name 4,5-Dichlorophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 4,5-dichlorophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
G Smith, UD Wermuth - Journal of Chemical Crystallography, 2010 - Springer
The unusual (1:1) complex ‘adduct’ salt of copper(II) with 4,5-dichlorophthalic acid (H 2 DCPA), having formula [Cu(H 2 O) 4 (C 8 H 3 Cl 2 O 4 ) (C 8 H 4 Cl 2 O 4 )]·(C 8 H 3 Cl 2 O 4 ) …
Number of citations: 11 link.springer.com
Y Han, H Li, Y Li, J Sun, Y Sun, L Sun, H Wang… - Inorganica Chimica …, 2017 - Elsevier
Eight new coordination complexes, namely, [Co 2 (Dcph) 2 (Him) 4 ] (1), [Co(Dcph)(dmbipy)] n (2), [Co(Dcph)(1,3-bix)] n (3), [M(Dcph)(1,2-bix)] n [M = Co (4) and Cd (5)], [Co 2 (Dcph) 2 (…
Number of citations: 6 www.sciencedirect.com
G Smith, UD Wermuth, JM White - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
The crystal structures of the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with the three isomeric monoaminobenzoic acids, namely the hydrate 2-carboxyanilinium 2-…
Number of citations: 18 scripts.iucr.org
G Smith, UD Wermuth, JM White - Acta Crystallographica Section C …, 2009 - scripts.iucr.org
The structures of the anhydrous 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid (DCPA) with the monocyclic heteroaromatic Lewis bases 2-aminopyrimidine, 3-(…
Number of citations: 20 scripts.iucr.org
HR Kricheldorf, O Bolender… - High Performance …, 1998 - journals.sagepub.com
A new trifunctional monomer was prepared from ethyl-4-(4, 5-dichlorophthalimido) benzoate and 4-mercaptophenol. The phenolic OH groups were acetylated, and the carboxylic group …
Number of citations: 30 journals.sagepub.com
G Smith, UD Wermuth, JM White - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
The structures of the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with 8-hydroxyquinoline, 8-aminoquinoline and quinoline-2-carboxylic acid (quinaldic acid), namely …
Number of citations: 5 scripts.iucr.org
G Smith, UD Wermuth - Journal of Chemical Crystallography, 2010 - Springer
The crystal structures of the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with the aliphatic Lewis bases diisopropylamine and hexamethylenetetramine, viz. …
Number of citations: 3 link.springer.com
DD Hickstein, EW Reinheimer, AR Johnson… - IUCrData, 2021 - iucrdata.iucr.org
While endeavoring to synthesize new chlorinated ligands for ruthenium-based metathesis catalysts, the title compound dimethyl 4,5-dichlorophthalate, C10H8Cl2O4, was prepared from …
Number of citations: 10 iucrdata.iucr.org
G Smith, UD Wermuth - Acta Crystallographica Section C: Crystal …, 2010 - scripts.iucr.org
The structures of the proton-transfer compounds of 4,5-dichlorophthalic acid (DCPA) with the aliphatic Lewis bases triethylamine, diethylamine, n-butylamine and piperidine, namely …
Number of citations: 6 scripts.iucr.org
G Smith, UD Wermuth - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The structures of the 1:1 proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with 4-nitrophthalic acid [4-carbamoylpiperidinium 2-carboxy-4-nitrobenzoate, …
Number of citations: 9 scripts.iucr.org

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